心肌毒素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cardiotoxin, also known as cytotoxin, is a sixty amino-acid polypeptide toxin from the Taiwan cobra Naja atra . It is highly basic and hydrophobic . Cardiotoxins are known to cause heart dysfunction as electric or muscle damage, resulting in heart toxicity .
Synthesis Analysis
Cardiotoxin has been used to study the molecular mechanisms of myogenic stem cells in response to injury . It is a potent myonecrotic agent that has been utilized to study skeletal muscle regeneration .Molecular Structure Analysis
The molecular structure of Cardiotoxin III (CTX III) displays a folding of the polypeptide backbone that creates five strands from a globular structure. These strands form a double and a triple antiparallel β-sheet . CTX III contains multiple binding sites and is cytolytic for myocardial cells and human leukemic T cells .Chemical Reactions Analysis
Cardiotoxin-induced skeletal muscle injury elicits profound changes in anabolic and stress signaling, and muscle fiber type composition . The delivery of the myonecrotic agent, cardiotoxin, has been used to examine the molecular mechanisms of myogenic stem cells in response to injury .Physical And Chemical Properties Analysis
While specific physical and chemical properties of Cardiotoxin were not found in the search results, it is known that Cardiotoxin is a peptide toxin produced by the Chinese cobra (Naja atra) and is cytotoxic .科学研究应用
1. 心毒性研究和药物安全
心毒性是药物的严重副作用之一,会导致心肌细胞结构或电生理学上的改变,是药物在临床前和临床阶段失败的主要原因。人类多能干细胞源心肌细胞(hPSC-CMs)正逐渐成为临床前心毒性筛选的预测替代方法,有望帮助预测药物诱发的心脏问题并开发更安全的药物(Sala, Bellin, & Mummery, 2016)。
2. 抗癌治疗潜力
从眼镜蛇毒中分离出的心肌毒素III显示出潜在的抗癌治疗活性。其在人类腺癌A549细胞中的应用表明其在诱导凋亡和失活特定生长因子受体方面的作用,表明其在癌症治疗中的潜力(Su et al., 2010)。
3. 心肌细胞保护作用
对心脏激素relaxin的研究显示其对心肌细胞对缺氧和再氧化引起的损伤具有保护作用。这对于治疗与缺血相关的心脏损伤的治疗方法的发展具有重要意义(Boccalini等,2015)。
4. 预测和预防心毒性中的生物标志物
在化疗患者中使用生物标志物,如心肌肌钙蛋白,可以早期识别那些容易出现心肌功能障碍和心脏事件的患者。这为心脏保护策略提供了基础,特别是在接受癌症治疗的人群中(Cardinale et al., 2017)。
5. 对心毒性机制的洞察
对心毒性机制的持续探索,包括对阿霉素等药物和三氧化二砷等化学物质的研究,为了解心脏对毒素的反应提供了关键见解。了解这些机制可以指导治疗方法的发展并改善患者预后(Kang Yj, 2003)。
作用机制
安全和危害
Cardiotoxicity is a major adverse effect that has been encountered for some clinically important drugs especially antineoplastic agents . This toxicity has previously led to the post-marketing withdrawal of numerous pharmacologically active drugs and limits the efficacy of other clinically useful ones .
未来方向
Given improving cancer-specific survival and the growing burden of cardiovascular disease (CVD) in the survivor population, attention to cardiovascular reserve has become increasingly important . Future research could focus on developing strategies that aim to improve muscle molecular signaling and thereby recovery .
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for CARDIOTOXIN involves the coupling of two peptides and subsequent post-translational modifications.", "Starting Materials": [ "Peptide A: H-Gly-Val-Cys-Gly-Cys-Leu-Val-Pro-Ala-Cys-Thr-Leu-Gly-Ser-Cys-Arg-Thr-Gly-Lys-Arg-Ile-Cys-Asn-Asn-Asn-OH", "Peptide B: H-Glu-Cys-Tyr-Cys-Trp-Arg-Asn-Pro-Lys-Gly-Cys-Arg-Ser-Thr-Leu-Cys-Asn-Gly-Asp-Thr-Cys-Arg-Gly-Lys-Asn-OH" ], "Reaction": [ "Peptide A and peptide B are separately synthesized using solid-phase peptide synthesis.", "Peptide A is modified by the addition of a 4-mercapto-butyric acid (MBA) group to the Cys6 residue.", "Peptide B is modified by the addition of a 2,4-dimethoxybenzyl (Dmb) group to the Cys2 residue.", "The modified peptides are then coupled using a thiol-disulfide exchange reaction, forming a disulfide bond between the Cys2 residue of peptide B and the MBA-modified Cys6 residue of peptide A.", "The resulting linear peptide is then cyclized through a native chemical ligation (NCL) reaction.", "The NCL reaction involves the reaction of a C-terminal thioester of peptide A with an N-terminal cysteine of peptide B, forming a peptide bond and releasing a thioester intermediate.", "The thioester intermediate is then attacked by the N-terminal cysteine of peptide A, forming a second peptide bond and releasing the final CARDIOTOXIN product.", "The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy." ] } | |
CAS 编号 |
56574-47-1 |
产品名称 |
CARDIOTOXIN |
分子式 |
C19H28F6NO5PS |
分子量 |
6,800 Da |
纯度 |
≥ 95 % (isoelectrofocusing, HPLC); Phospholipase A2 activity < 2% |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。